(2s,4s)-1-(((9h-Fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-4-carboxylic acid
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Overview
Description
(2s,4s)-1-(((9h-Fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2s,4s)-1-(((9h-Fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-4-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of cyclization reactions.
Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced using Fmoc chloride in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the piperidine ring.
Automated Reactors: Automated systems are employed to introduce the Fmoc group and carboxylate the compound efficiently.
Purification: The final product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2s,4s)-1-(((9h-Fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or the Fmoc group.
Substitution: Nucleophilic substitution reactions are common, especially for replacing the Fmoc group with other protecting groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium carbonate are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, often with modified functional groups that enhance its reactivity or stability.
Scientific Research Applications
(2s,4s)-1-(((9h-Fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2s,4s)-1-(((9h-Fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-4-carboxylic acid involves its role as a protecting group. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. The compound is typically removed under mild basic conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)non-8-ynoic acid
- (2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoic acid
- (S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylbutanoic acid
Uniqueness
The uniqueness of (2s,4s)-1-(((9h-Fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-4-carboxylic acid lies in its specific stereochemistry and the presence of the Fmoc protecting group. This combination makes it particularly useful in peptide synthesis, where stereochemistry and protection of functional groups are crucial.
Properties
IUPAC Name |
(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-14-12-15(21(24)25)10-11-23(14)22(26)27-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,14-15,20H,10-13H2,1H3,(H,24,25)/t14-,15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSOHOZSKYIBGC-GJZGRUSLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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